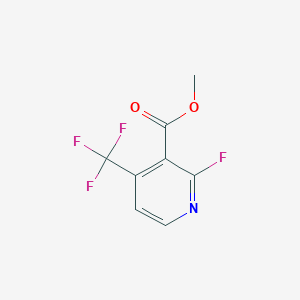
tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate
概要
説明
tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is a chemical compound with the molecular formula C14H20Cl2N2O2 and a molecular weight of 319.23 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dichlorobenzylamine under specific conditions. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group, followed by the reaction with 3,4-dichlorobenzylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
科学的研究の応用
tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate: Similar in structure but with different substitution patterns on the benzyl group.
tert-Butyl (2-((3,4-dihydroxybenzyl)amino)ethyl)carbamate: Contains hydroxyl groups instead of chlorine atoms.
Uniqueness
tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms can enhance its stability and alter its electronic properties, making it distinct from other similar compounds .
特性
IUPAC Name |
tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVOJKXQMJHOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)

![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)
![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)
![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)
![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)







![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)
